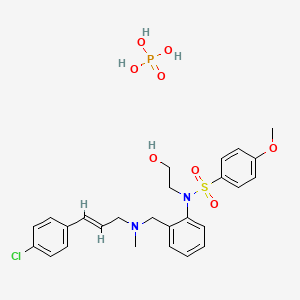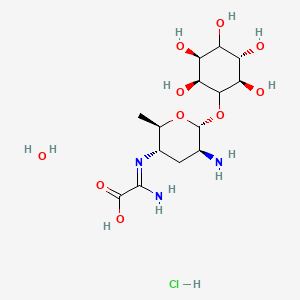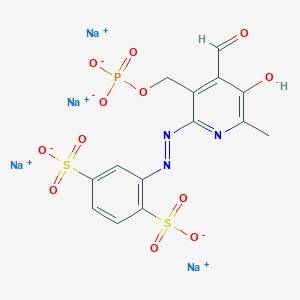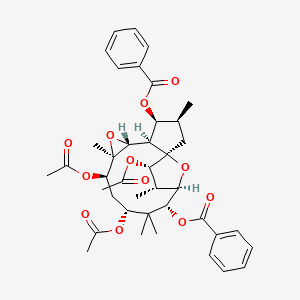
LY-411575 isomer 1
Descripción general
Descripción
LY-411575 isomer 1 is an isomer of LY411575, which is a potent γ-secretase inhibitor . It is cell-permeable and also inhibits Notch cleavage .
Synthesis Analysis
A multigram chemical synthesis of the gamma-secretase inhibitor LY411575 and its diastereoisomers has been reported .Molecular Structure Analysis
The molecular formula of LY-411575 isomer 1 is C26H23F2N3O4 . It has a molecular weight of 479.48 .Chemical Reactions Analysis
LY-411575 isomer 1 is a potent γ-secretase inhibitor that reduces Aβ/42 after acute or chronic treatment, and blocks Notch activation .Physical And Chemical Properties Analysis
LY-411575 isomer 1 is a white to off-white solid . It has a density of 1.40±0.1 g/cm3 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Effects on Alzheimer's Disease and Amyloid Peptide Production
- Inhibition of β-Amyloid Peptide Production : LY-411575 isomer 1, as a γ-secretase inhibitor, has been studied for its effectiveness in inhibiting the production of β-amyloid peptides, a key factor in Alzheimer's disease pathology. Research demonstrates that it reduces amyloid β (Aβ) production in a murine model of Alzheimer disease (Wong et al., 2004).
- Alzheimer’s Disease Treatment Approach : The inhibition of γ-secretase, which is responsible for the cleavage of the amyloid precursor protein (APP) to produce β-amyloid peptides, makes LY-411575 a potential therapeutic approach in treating Alzheimer's disease (Wong et al., 2004).
Biological Effects Beyond Alzheimer's Disease
- Effects on Lymphocyte Development and Intestinal Cell Differentiation : Chronic treatment with LY-411575 can impact lymphocyte development and intestinal cell differentiation. It has been found to decrease thymic cellularity and alter the maturation of peripheral B cells. In the intestine, the treatment increases goblet cell number and drastically changes tissue morphology, highlighting the broad biological impacts of γ-secretase inhibition beyond its role in Alzheimer’s disease (Wong et al., 2004).
Pharmacodynamics in Animal Models
- Pharmacodynamics in Mice : In a study involving Tg2576 mice, a single dose of LY-411575 showed a dose-dependent reduction of Aβ(1-40) and Aβ(1-42) in cerebrospinal fluid (CSF) and the brain, indicating its potential for affecting Aβ levels in both central and peripheral tissues. This study also highlights the differential time courses of Aβ changes in various tissues, which is vital for understanding the drug's efficacy and impact (Lanz et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSJYNJIZWPSB-AETJINEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@@H](C4=CC(=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101085 | |
| Record name | (αR)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LY-411575 isomer 1 | |
CAS RN |
209984-58-7 | |
| Record name | (αR)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209984-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)






![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)


